REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:20])[CH2:4][C:5]1[CH:10]=[CH:9][C:8](OS(C(F)(F)F)(=O)=O)=[C:7]([Cl:19])[CH:6]=1.C([O-])(O)=O.[Na+].[CH3:26][N:27](C=O)C>CCOC(C)=O.[C-]#N.[Zn+2].[C-]#N.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH3:1][O:2][C:3](=[O:20])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([C:26]#[N:27])=[C:7]([Cl:19])[CH:6]=1 |f:1.2,5.6.7,8.9.10.11.12|
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Name
|
|
Quantity
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24.5 g
|
Type
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reactant
|
Smiles
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COC(CC1=CC(=C(C=C1)OS(=O)(=O)C(F)(F)F)Cl)=O
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Name
|
|
Quantity
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150 mL
|
Type
|
reactant
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Smiles
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C(=O)(O)[O-].[Na+]
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Name
|
|
Quantity
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45 mL
|
Type
|
reactant
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
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CCOC(=O)C
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Name
|
zinc cyanide
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Quantity
|
8.91 g
|
Type
|
catalyst
|
Smiles
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[C-]#N.[Zn+2].[C-]#N
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Name
|
|
Quantity
|
8.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Type
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CUSTOM
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Details
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The mixture is stirred for 34 hours at 80° C.
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooled to room temperature
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Type
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CUSTOM
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Details
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A white precipitate is removed by vacuum filtration
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Type
|
CUSTOM
|
Details
|
The organic layer of the filtrate is separated
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Type
|
WASH
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Details
|
washed with H2O
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer is dried (MgSO4)
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The remainder is purified by silica gel chromatography
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Reaction Time |
34 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(CC1=CC(=C(C=C1)C#N)Cl)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |